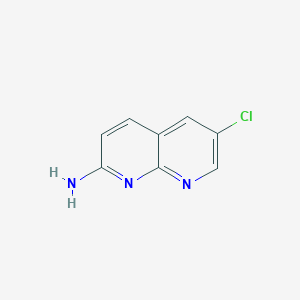

6-Chloro-1,8-naphthyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

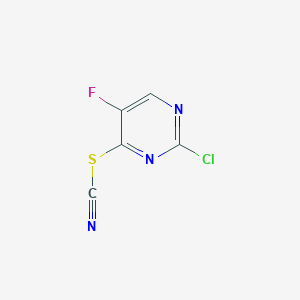

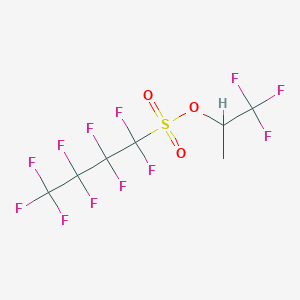

6-Chloro-1,8-naphthyridin-2-amine is a chemical compound with the molecular formula C8H6ClN3 . It is a part of the 1,8-naphthyridines class of compounds, which have gained attention due to their diverse biological activities .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, including 6-Chloro-1,8-naphthyridin-2-amine, has been a subject of research. Recent achievements include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The molecular weight of 6-Chloro-1,8-naphthyridin-2-amine is 179.61 g/mol . Its IUPAC name is 6-chloro[1,8]naphthyridin-2-amine and its InChI code is 1S/C8H6ClN3/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H,(H2,10,11,12) .Chemical Reactions Analysis

The chemical reactions involving 1,8-naphthyridines have been studied. For instance, multicomponent reactions can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .Aplicaciones Científicas De Investigación

Medicinal Chemistry

1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities . They are used in the treatment of bacterial infections . A compound containing 1,8-naphthyridine core, Gemifloxacin, has reached the drug market .

Materials Science

This class of heterocycles finds use as components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .

Synthetic Chemistry

1,8-Naphthyridines can be synthesized through multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .

Anticancer Research

Hybrid pharmacophores encompassing β-lactams, 1,8-naphthyridine, and secondary amines/pyridines have been synthesized and evaluated for their anticancer activities . Compounds were found to have promising antitubercular efficacy and displayed potency against both Gram-positive and Gram-negative bacteria .

Ligands in Coordination Chemistry

1,8-Naphthyridines can act as ligands in coordination chemistry . Ligands are ions or molecules that donate an electron pair to a central atom, forming a coordination complex. This property can be utilized in various fields such as catalysis, materials science, and medicinal chemistry.

Antimicrobial Research

Hybrid pharmacophores encompassing β-lactams, 1,8-naphthyridine, and secondary amines/pyridines have been synthesized and evaluated for their antimicrobial activities . These compounds displayed potency against both Gram-positive and Gram-negative bacteria .

Antiviral Research

1,8-Naphthyridines have shown potential use in medicinal chemistry applications including anti-human immunodeficiency virus (HIV) activities .

Analgesic Research

1,8-Naphthyridines have been used in the development of analgesics, which are medications used to relieve pain .

Anti-inflammatory Research

Compounds containing 1,8-naphthyridine have demonstrated potential use in anti-inflammatory applications .

Antioxidant Research

1,8-Naphthyridines have shown antioxidant activities, which can help protect the body’s cells from damage .

Safety And Hazards

Direcciones Futuras

Research on 1,8-naphthyridines is ongoing, with recent advancements in their synthesis and understanding of their biological activities . Future research may focus on developing new synthetic methodologies for constructing medicinally important scaffolds and exploring this scaffold for other possible biological activities .

Propiedades

IUPAC Name |

6-chloro-1,8-naphthyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTNMAMRFFNROU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NC=C(C=C21)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30493123 |

Source

|

| Record name | 6-Chloro-1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1,8-naphthyridin-2-amine | |

CAS RN |

64874-37-9 |

Source

|

| Record name | 6-Chloro-1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B1355479.png)

![Thiazolo[4,5-c]pyridin-2-amine](/img/structure/B1355487.png)